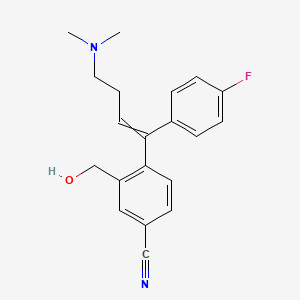
伊洛匹利酮杂质4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iloperidone Impurity 4, also known as 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one, is a chemical compound that serves as an impurity in the synthesis of Iloperidone. Iloperidone is an atypical antipsychotic drug used primarily for the treatment of schizophrenia. The presence of impurities like Iloperidone Impurity 4 is crucial for quality control and safety assessments in pharmaceutical manufacturing .
科学研究应用
Iloperidone Impurity 4 is primarily used in the pharmaceutical industry for quality control and safety assessments. It serves as a reference standard for the identification and quantification of impurities in Iloperidone formulations. Additionally, it is used in research studies to understand the pharmacokinetics and pharmacodynamics of Iloperidone and its related compounds .
作用机制
Target of Action
Iloperidone Impurity 4, like its parent compound Iloperidone, is believed to primarily target dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
It is believed that its therapeutic effect may be related to itsantagonism at the dopamine D2 and 5-HT2A receptors . This means that the compound binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.
Biochemical Pathways
Iloperidone Impurity 4, through its interaction with dopamine D2 and serotonin 5-HT2A receptors, can affect various biochemical pathways. For instance, it has been found that chronic treatment with Iloperidone can modulate the expression and activity of Cytochrome P450 2D (CYP2D) in the liver and brain . CYP2D enzymes are involved in the synthesis of endogenous neuroactive substances like dopamine and serotonin, and in the metabolism of neurosteroids .
Pharmacokinetics
The parent compound iloperidone is well absorbed orally, with a bioavailability of 96% . The time to peak plasma concentration occurs in 2 - 4 hours, but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . These properties suggest that once or twice daily dosing would be feasible.
Result of Action
The molecular and cellular effects of Iloperidone Impurity 4 are likely to be similar to those of Iloperidone. Chronic treatment with Iloperidone has been found to affect CYP2D activity in the brain, which may modify its pharmacological effect by influencing the rate of dopamine and serotonin synthesis or the metabolism of neurosteroids . By elevating the CYP2D expression/activity in the substantia nigra and striatum (i.e., in the dopaminergic nigrostriatal pathway), Iloperidone may attenuate extrapyramidal symptoms .
Action Environment
The action, efficacy, and stability of Iloperidone Impurity 4 can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the individual’s genetic makeup, particularly the presence of CYP2D6 polymorphisms . Additionally, factors such as diet, age, sex, and concomitant use of other medications can also influence the compound’s pharmacokinetics and pharmacodynamics .
生化分析
Biochemical Properties
Iloperidone Impurity 4, like its parent compound Iloperidone, is expected to interact with various enzymes and proteins. Iloperidone has been shown to have high affinity towards 5-HT 2A and dopamine D2 receptors . Therefore, it is plausible that Iloperidone Impurity 4 may also interact with these receptors, influencing biochemical reactions within the body.
Cellular Effects
Iloperidone, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It is an atypical antipsychotic agent that binds to various receptors, exhibiting the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors .
Molecular Mechanism
Iloperidone, the parent compound, is known to bind to various receptors, exhibiting the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors . This suggests that Iloperidone Impurity 4 may also interact with these receptors, leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Temporal Effects in Laboratory Settings
Studies on Iloperidone have shown significant improvement in symptoms over time in patients with schizophrenia and bipolar disorder .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Iloperidone Impurity 4 in animal models. Studies on Iloperidone have shown that it demonstrates a potent antipsychotic profile in several in vitro and in vivo animal models .
Metabolic Pathways
Iloperidone, the parent compound, is mainly metabolized in the liver, primarily undergoing three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Iloperidone Impurity 4 involves multiple synthetic steps. One common method includes the condensation of 6-fluorobenzo[d]isoxazole with piperidine derivatives, followed by propoxylation and methoxylation reactions. The reaction conditions typically involve the use of organic solvents such as acetonitrile and bases like potassium carbonate. The reactions are carried out at elevated temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of Iloperidone Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the characterization and quantification of the impurity .
化学反应分析
Types of Reactions
Iloperidone Impurity 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the benzisoxazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzisoxazole derivatives.
相似化合物的比较
Similar Compounds
Iloperidone Impurity 1: 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone.
Iloperidone Impurity 2: 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-2-one.
Iloperidone Impurity 3: 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-3-one
Uniqueness
Iloperidone Impurity 4 is unique due to its specific structural configuration, which includes a propan-1-one moiety. This structural feature distinguishes it from other impurities and contributes to its distinct chemical and physical properties .
属性
CAS 编号 |
133455-04-6 |
|---|---|
分子式 |
C25H29FN2O4 |
分子量 |
440.52 |
外观 |
Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
1-Desacetyl 1-Propionyl Iloperidone; 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


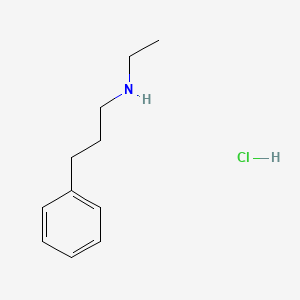
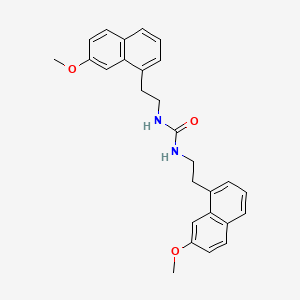
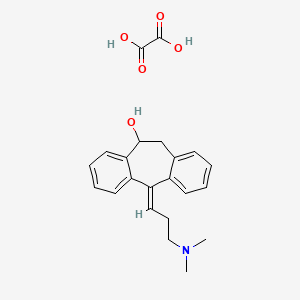
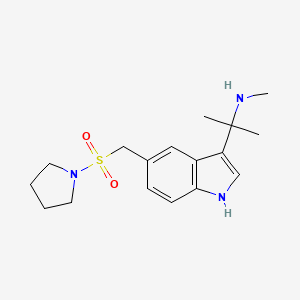
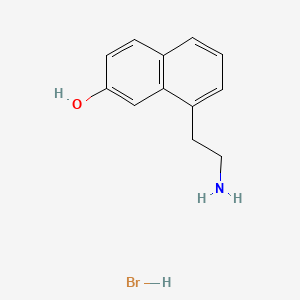
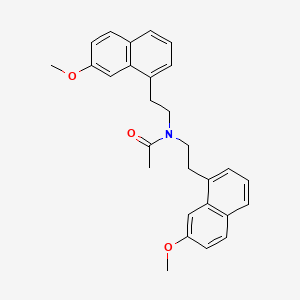
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
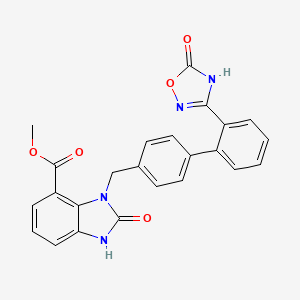
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
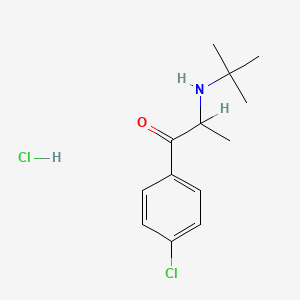
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
